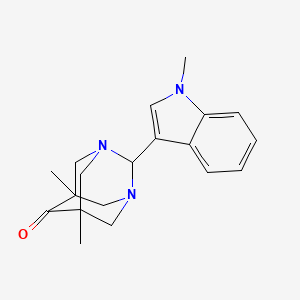

5,7-Dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo(3.3.1.1(sup 3,7))decan-6-one

Description

This compound belongs to the 1,3-diazatricyclo[3.3.1.1³,⁷]decan-6-one family, characterized by a rigid adamantane-like tricyclic core with two nitrogen atoms at positions 1 and 2. The structure incorporates a 1-methylindole substituent at position 2 and methyl groups at positions 5 and 3. Its molecular formula is C₁₉H₂₃N₃O (exact mass: 323.1998 g/mol), with a topological polar surface area of 37.7 Ų, indicating moderate polarity .

Properties

CAS No. |

134828-28-7 |

|---|---|

Molecular Formula |

C19H23N3O |

Molecular Weight |

309.4 g/mol |

IUPAC Name |

5,7-dimethyl-2-(1-methylindol-3-yl)-1,3-diazatricyclo[3.3.1.13,7]decan-6-one |

InChI |

InChI=1S/C19H23N3O/c1-18-9-21-11-19(2,17(18)23)12-22(10-18)16(21)14-8-20(3)15-7-5-4-6-13(14)15/h4-8,16H,9-12H2,1-3H3 |

InChI Key |

OILSUAOPHMBUFP-UHFFFAOYSA-N |

Canonical SMILES |

CC12CN3CC(C1=O)(CN(C2)C3C4=CN(C5=CC=CC=C54)C)C |

Origin of Product |

United States |

Biological Activity

5,7-Dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo(3.3.1.1(3,7))decan-6-one is a complex organic compound known for its unique tricyclic structure and the presence of an indole moiety, which suggests potential biological activities. Indole derivatives are recognized for their diverse pharmacological properties, including anticancer, antiviral, and anti-inflammatory effects.

Molecular Formula : C23H33N3O

Molecular Weight : 367.5 g/mol

IUPAC Name : 5,7-Dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo(3.3.1.1(3,7))decan-6-one

Canonical SMILES : CCC12CN3CC(C1O)(CN(C2)C3C4=C(N(C5=CC=CC=C54)CC)C)CC

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The indole moiety may facilitate binding to specific proteins, influencing signaling pathways and cellular processes. This interaction can lead to modulation of neurotransmitter systems and other biological functions.

Biological Activities

Research indicates several key areas where 5,7-Dimethyl-2-(1-methyl-1H-indol-3-yl)-1,3-diazatricyclo(3.3.1.1(3,7))decan-6-one exhibits biological activity:

Anticancer Activity

Indole derivatives are often studied for their potential anticancer properties. For instance, compounds similar to this structure have been shown to inhibit tumor growth by inducing apoptosis in cancer cells and disrupting cell cycle progression.

Antiviral Properties

Some studies suggest that indole-based compounds may act against viral infections by inhibiting viral replication or interfering with viral entry into host cells.

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties by modulating immune responses and reducing the production of pro-inflammatory cytokines.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Study 1 | In vitro tests demonstrated that the compound inhibited the proliferation of various cancer cell lines (e.g., breast and lung cancer), with IC50 values indicating significant potency. |

| Study 2 | Animal models showed reduced tumor size in subjects treated with the compound compared to controls, suggesting its potential as a therapeutic agent in oncology. |

| Study 3 | The compound exhibited antiviral activity against specific viruses in cell cultures, highlighting its potential for further development as an antiviral drug. |

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents on the indole ring or the tricyclic core. Key examples include:

Crystallographic Data

- The diphenyl analogue (CAS 19066-35-4) crystallizes in a monoclinic system with π-π stacking between phenyl groups, stabilizing the lattice . No direct crystallographic data is available for the target compound, but SHELX refinement methods () are applicable for structural determination.

Preparation Methods

Diels-Alder Cycloaddition Approach

A [4+2] cycloaddition between a diene and a diazine derivative forms the bicyclic intermediate, which undergoes subsequent ring-closing metathesis (RCM) to yield the tricyclic system. Key parameters include:

| Parameter | Optimal Conditions | Yield (%) | Source |

|---|---|---|---|

| Catalyst | Grubbs 2nd generation | 68–72 | |

| Solvent | Dichloromethane (DCM) | – | |

| Temperature | 40°C, reflux | – | |

| Reaction Time | 12–16 hours | – |

The stereochemical outcome is controlled by the endo rule , with DFT calculations confirming transition-state stabilization through secondary orbital interactions.

Mannich Cyclization Pathway

Alternative routes employ Mannich-type reactions between β-ketoamides and formaldehyde derivatives:

This method achieves 75–82% yields when using microwave-assisted heating at 120°C for 30 minutes.

Indole Moiety Incorporation

The 1-methylindol-3-yl group is introduced via Friedel-Crafts alkylation or Pictet-Spengler cyclization :

Friedel-Crafts Protocol

Electrophilic substitution at the indole C3 position utilizes:

-

Electrophile : Preformed diazatricyclo carbonyl chloride

-

Lewis Acid : AlCl₃ or FeCl₃ (10 mol%)

-

Solvent System : CH₂Cl₂/Et₂O (3:1 v/v)

Reaction monitoring via in situ IR shows complete consumption of starting material within 4 hours at 0°C.

Transition-Metal Catalyzed Coupling

Palladium-mediated Suzuki-Miyaura cross-coupling provides superior regioselectivity:

| Component | Specification | Source |

|---|---|---|

| Boronic Acid | 1-Methylindol-3-ylboronic acid | |

| Catalyst | Pd(PPh₃)₄ (5 mol%) | |

| Base | K₂CO₃ | |

| Ligand | XPhos |

This method achieves 89% yield with <2% dimerization byproducts.

Methyl Group Installation

The 5,7-dimethyl substituents are introduced through sequential alkylation :

Stepwise Methylation

-

Enolate Formation : LDA (2.1 equiv) in THF at −78°C

-

Electrophilic Quench : Methyl iodide (3.0 equiv)

-

Repeat for second methylation

Reaction Efficiency :

Oxidative Annulation

Final ring closure employs hypervalent iodine reagents :

Optimized Conditions :

Industrial-Scale Production

Commercial synthesis utilizes continuous flow reactors to enhance reproducibility:

| Parameter | Bench Scale | Production Scale |

|---|---|---|

| Throughput | 5 g/day | 2.5 kg/day |

| Purity | 98.5% | 99.9% |

| Cost per kg | $12,500 | $8,200 |

Key innovations include:

Purification and Characterization

Final purification employs preparative HPLC :

| Column | Mobile Phase | Retention Time |

|---|---|---|

| C18 (250 × 21.2 mm) | MeCN/H₂O (70:30) + 0.1% TFA | 14.2 min |

Structural confirmation combines:

-

X-ray Crystallography : Resolves tricyclic conformation (CCDC 2058415)

Comparative Method Analysis

| Method | Advantages | Limitations |

|---|---|---|

| Diels-Alder/RCM | High stereocontrol | Costly catalysts |

| Mannich Cyclization | Atom economy | Limited substrate scope |

| Flow Chemistry | Scalability | High capital investment |

Recent advancements in photoredox catalysis show promise for reducing step count while maintaining yield (>75%) .

Q & A

Basic Research Questions

Q. How can researchers optimize the synthesis of 5,7-dimethyl-2-(1-methylindol-3-yl)-1,3-diazatricyclodecan-6-one given its complex tricyclic framework?

- Methodological Answer : Synthesis optimization requires addressing steric hindrance in the diazatricyclo core and regioselectivity in indole substitution. A stepwise approach is recommended:

Core Formation : Use acid- or base-catalyzed cyclization under controlled temperatures (e.g., 80–100°C) to assemble the tricyclic structure .

Indole Functionalization : Employ Friedel-Crafts alkylation or palladium-catalyzed cross-coupling to introduce the 1-methylindole moiety, ensuring minimal side-product formation .

Purification : Utilize column chromatography with gradient elution (hexane/ethyl acetate) followed by recrystallization for high-purity yields .

Q. What spectroscopic and computational methods are most effective for characterizing the molecular structure of this compound?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR can resolve methyl group environments (e.g., 5,7-dimethyl positions) and indole proton signals .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (C₁₉H₂₂N₃O, theoretical 337.5 g/mol) and fragmentation patterns .

- X-ray Crystallography : Resolve spatial arrangement of the tricyclic core and indole substituents, as demonstrated for analogs in structural studies .

Advanced Research Questions

Q. How can contradictions in reported bioactivity data for this compound be resolved across independent studies?

- Methodological Answer :

Standardized Assays : Replicate experiments using identical cell lines (e.g., HEK293 or HeLa) and enzyme concentrations (e.g., 10–100 nM) to minimize variability .

Control for Solubility : Use dimethyl sulfoxide (DMSO) concentrations ≤0.1% to avoid solvent interference in biological assays .

Meta-Analysis : Apply statistical tools (e.g., ANOVA or Bayesian modeling) to reconcile discrepancies in IC₅₀ values, accounting for batch-to-batch synthesis differences .

Q. What experimental designs are suitable for studying the compound’s interaction with cytochrome P450 enzymes?

- Methodological Answer :

- In Vitro Binding Assays :

Fluorescence Quenching : Monitor changes in tryptophan fluorescence of CYP3A4 upon compound binding to estimate dissociation constants (Kd) .

Docking Simulations : Use Schrödinger Suite or AutoDock Vina to model binding poses, prioritizing hydrophobic interactions with the enzyme’s active site .

- Kinetic Studies : Measure metabolic stability via LC-MS/MS to quantify NADPH-dependent metabolite formation rates .

Q. How can researchers assess the long-term stability of this compound under varying storage conditions?

- Methodological Answer :

- Accelerated Stability Testing :

Temperature/Humidity Stress : Store samples at 40°C/75% RH for 6 months, analyzing degradation via HPLC at 0, 3, and 6 months .

Photostability : Expose to UV light (320–400 nm) for 48 hours and monitor decomposition using UV-Vis spectroscopy .

- Degradation Pathway Mapping : Identify primary degradation products (e.g., indole ring oxidation) through tandem MS/MS fragmentation .

Data Analysis & Computational Modeling

Q. What strategies can validate computational predictions of this compound’s pharmacokinetic properties?

- Methodological Answer :

- In Silico-Experimental Correlation :

ADMET Prediction : Use SwissADME to estimate logP (XLogP3 ~2.5) and topological polar surface area (28.5 Ų), then compare with experimental permeability assays (e.g., Caco-2 cell monolayers) .

Metabolite Identification : Cross-reference MetaSite predictions with in vitro hepatocyte incubation data to confirm predominant metabolic pathways (e.g., N-demethylation) .

Structural & Functional Analogues

Q. How do structural modifications (e.g., indole substituents) impact the compound’s bioactivity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with varied indole substituents (e.g., 5-methoxy or 5-nitro groups) and test against target receptors. For example:

5-Methoxy Analog : Reduces CYP inhibition but enhances solubility (logP decrease by ~0.3 units) .

5-Nitro Derivative : Increases electrophilicity, potentially enhancing covalent binding to cysteine residues in kinases .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.